molecular formula C25H25N3O3S B7732231 MFCD02979182

MFCD02979182

Cat. No.: B7732231
M. Wt: 447.6 g/mol
InChI Key: DIRFFKBHKVJWMD-DEDYPNTBSA-N
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Description

Such compounds often serve as intermediates in Suzuki-Miyaura cross-coupling reactions, which are critical for synthesizing complex organic molecules .

Key properties of boronic acid analogs (e.g., CAS 1046861-20-4) include:

  • Molecular formula: C₆H₅BBrClO₂
  • Molecular weight: 235.27 g/mol
  • LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .
  • Bioavailability: Moderate (Bioavailability Score: 0.55), with high GI absorption and BBB permeability .

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-3-4-12-31-22-11-10-19(15-23(22)30-2)13-20(16-26)24(29)28-25-27-17-21(32-25)14-18-8-6-5-7-9-18/h5-11,13,15,17H,3-4,12,14H2,1-2H3,(H,27,28,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRFFKBHKVJWMD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979182 involves a series of chemical reactions under controlled conditions. The primary synthetic route includes the reaction of precursor compounds in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity. The process often involves multiple steps, including purification and isolation of the intermediate compounds.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The industrial process focuses on optimizing the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance the efficiency of the production process. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD02979182 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and the products formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with varying functional groups.

Scientific Research Applications

MFCD02979182 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02979182 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic or industrial settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of MFCD02979182 (inferred properties) with structurally and functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 54198-89-9
Molecular Formula C₆H₅BBrClO₂ (analog) C₆H₅BBrClO₂ C₇H₅BrO₂ C₅H₅ClN₂
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol 128.56 g/mol
LogP (XLOGP3) 2.15 2.15 2.63 (SILICOS-IT) 1.98 (Ali)
Solubility 0.24 mg/mL 0.24 mg/mL 0.687 mg/mL 0.55 mg/mL
Bioavailability Score 0.55 0.55 0.55 0.55
BBB Permeability Yes Yes No No
Synthetic Accessibility Moderate (2.07) 2.07 1.53 1.89

Key Findings:

Structural Similarities :

  • CAS 1046861-20-4 shares the same boronic acid core and halogen substituents (Br, Cl) as this compound, making both suitable for cross-coupling reactions .
  • CAS 1761-61-1 (brominated aromatic acid) and CAS 54198-89-9 (chloropyrimidine) differ in functional groups but exhibit comparable lipophilicity (LogP ~2) .

Synthetic Complexity: CAS 1761-61-1 has lower synthetic accessibility (1.53) due to its reliance on green chemistry catalysts (e.g., A-FGO), whereas boronic acids are more straightforward to synthesize .

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